molecular formula C6H9N3 B014905 2-Hydrazinyl-5-Methylpyridine CAS No. 4931-01-5

2-Hydrazinyl-5-Methylpyridine

Cat. No. B014905
CAS RN: 4931-01-5
M. Wt: 123.16 g/mol
InChI Key: PNVWNMCAGZBUNK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-Methylpyridine (2-HMP) is an organic compound with a molecular formula of C6H8N2. It is an aromatic heterocyclic compound that is colorless and has a faint odor. 2-HMP is an important intermediate in the synthesis of organic compounds, and it has a wide range of applications in the pharmaceutical, agricultural, and other industries. Its synthesis method and mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.

Scientific Research Applications

  • Derivatization Reagent in LC-ESI-MS Analysis : 2-hydrazino-1-methylpyridine, a derivative, serves as a highly sensitive derivatization reagent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis of oxosteroids, offering significantly enhanced sensitivity compared to intact steroids (Higashi, Yamauchi, & Shimada, 2005).

  • Corrosion Inhibition : 2-amino-4-methylpyridine is effective in inhibiting mild steel corrosion in acidic environments, increasing polarization resistance and adsorption on the steel surface (Mert, Yüce, Kardaş, & Yazıcı, 2014).

  • Cytotoxic and Antioxidant Potential : Novel derivatives, such as 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole, exhibit significant cytotoxicity and antioxidant potential, inhibiting the growth of A2780 and HeLa carcinoma cells (Grozav et al., 2017).

  • Structural and Fluorescence Properties : The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates structural differences and lacks fluorescence, unlike its structurally similar counterparts (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Antimalarial Activity : 2-(2-hydrazinyl)thiazole derivatives show significant antimalarial activity, with notable binding interactions with Plasmodium falciparum's enzymes (Makam, Thakur, & Kannan, 2014).

  • Antimicrobial Activities : Novel 2,4,6-tri-substituted pyridine derivatives exhibit promising antimicrobial activities, comparable to known antibiotics (Abdel Salam, Khalifa, Said, & Amr, 2014).

  • Tumor Inhibitory and Antioxidant Activities : Polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives with pyridine moieties show promising tumor inhibitory and antioxidant activities (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

properties

IUPAC Name

(5-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVWNMCAGZBUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399987
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4931-01-5
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g (7.8 mmol) 2-chloro-5-methylpyridine are stirred under reflux in 5.7 ml (5.9 g, 117.6 mmol) hydrazine hydrate for 12 h. 10 ml ethylene glycol monoethyl ether are added to the cooled reaction mixture and the solvent is then removed completely on a rotary evaporator. This working step is repeated twice, methylene chloride is then added to the residue, the precipitate is filtered off, the filtrate is concentrated in vacuo and the residue is dried in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.7 ml (5.9 g, 117.6 mmol) of hydrazine hydrate are added to 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, and the mixture is stirred at boiling point (bath temperature 150° C.) for 16 h. The reaction mixture is cooled and then concentrated on a rotary evaporator, and the residue is co-evaporated three times with in each case 10 ml of ethylene glycol monoethyl ether. The residue is then taken up in dichloromethane, the precipitate is separated off and the filtrate is concentrated under reduced pressure.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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